![molecular formula C18H18ClN5O3 B14500731 Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]- CAS No. 65086-47-7](/img/structure/B14500731.png)
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- is a complex organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its azo group, which is responsible for its vibrant color properties, making it useful as a dye in textiles and other materials .
Métodos De Preparación
The synthesis of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 3-methylphenol. The resulting azo compound is then reacted with 2-hydroxyethylamine to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the azo group, resulting in the cleavage of the azo bond and formation of corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound’s color properties make it useful in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutic applications.
Industry: It is widely used as a dye in the textile industry, providing vibrant and durable colors to fabrics.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with various substrates, leading to changes in their physical and chemical properties. The pathways involved in its action include electron transfer processes and interactions with nucleophilic sites on target molecules .
Comparación Con Compuestos Similares
Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- can be compared with other azo compounds such as:
Disperse Orange 30: Similar in structure but with different substituents, leading to variations in color properties and applications.
Disperse Orange 61: Another azo dye with distinct chemical properties and uses.
The uniqueness of Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenylamino]- lies in its specific substituents, which confer unique color properties and reactivity compared to other azo compounds .
Propiedades
Número CAS |
65086-47-7 |
|---|---|
Fórmula molecular |
C18H18ClN5O3 |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C18H18ClN5O3/c1-13-11-14(23(9-10-25)8-2-7-20)3-5-17(13)21-22-18-6-4-15(24(26)27)12-16(18)19/h3-6,11-12,25H,2,8-10H2,1H3 |
Clave InChI |
QDBJRXJHWACKOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)

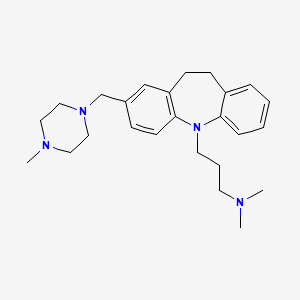
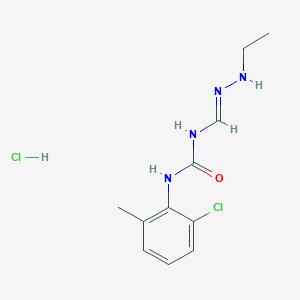
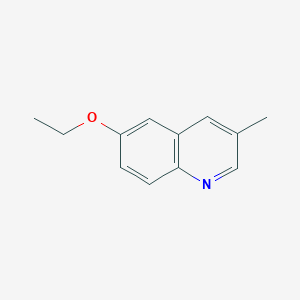
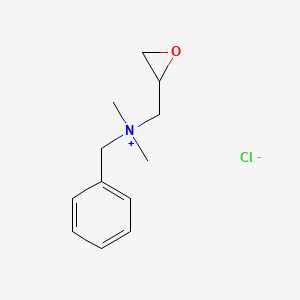
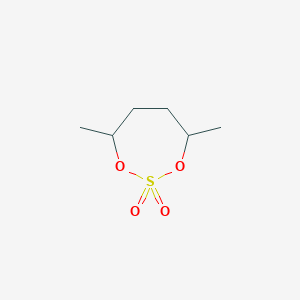
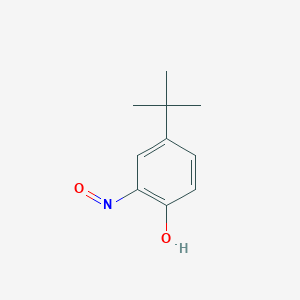

![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

